5-Bromo-1-methylindoline-2,3-dione
Description
Historical Perspectives on Isatin (B1672199) Chemistry and its Analogues
The history of indoline-2,3-dione, commonly known as isatin, began in 1840 when it was first obtained by Otto Linné Erdman and Auguste Laurent. nih.gov They produced this orange-red solid through the oxidation of indigo dye using nitric acid and chromic acids. nih.govchemicalbook.com This discovery was a significant milestone, and the compound's structure was later established by Kekulé. umz.ac.ir Isatin is not purely a synthetic curiosity; it is a natural product found in plants of the Isatis genus and has also been identified in humans as a metabolic derivative of adrenaline. nih.govumz.ac.ir The foundational chemistry of isatin was extensively studied and reviewed by researchers like Sumpter and Popp, laying the groundwork for future explorations. chemicalbook.comumz.ac.ir The Sandmeyer methodology, which involves the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride, became the oldest and a straightforward way to synthesize the isatin core. nih.govchemicalbook.com
Significance of Substituted Indoline-2,3-diones in Modern Chemical Synthesis and Biological Sciences
The isatin nucleus is of great importance due to its remarkable synthetic versatility and broad pharmacological activities. chemicalbook.com The presence of an aromatic ring, a ketone, and a γ-lactam moiety allows isatin to act as both an electrophile and a nucleophile. nih.gov This reactivity, particularly at the C3 carbonyl group, enables a vast number of chemical transformations, including N-substitutions, electrophilic aromatic substitutions, nucleophilic additions, and spiro-annulations. nih.gov This has established isatin as a highly valued building block for creating a wide variety of complex heterocyclic compounds. chemicalbook.comchemicalbook.com
In the biological sciences, isatin derivatives are recognized for their extensive therapeutic potential. researchgate.net These compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anti-HIV activities. researchgate.netsigmaaldrich.com The ability to easily modify the isatin structure at various positions allows medicinal chemists to design and synthesize analogues with tailored biological activities, making it a prominent scaffold in the development of new therapeutic agents. sigmaaldrich.com
Current Research Landscape of Bromo-Substituted Indoline-2,3-dione Systems
Among the various substituted isatins, bromo-substituted derivatives represent a particularly active area of research. The introduction of a bromine atom onto the aromatic ring can significantly influence the molecule's electronic properties and biological activity. Research has shown that bromo-substituted isatins are valuable intermediates for creating more complex molecules through cross-coupling reactions. umz.ac.ir
In medicinal chemistry, bromo-substituted indoline-2,3-diones have been investigated for a range of therapeutic applications. For example, derivatives of 5-bromoisatin have been synthesized and evaluated as potent anticancer agents. chemscene.com Specifically, compounds incorporating the 1-benzyl-5-bromoindolin-2-one scaffold have been developed and tested against breast and lung cancer cell lines, showing promising results as VEGFR-2 inhibitors. chemspider.com The synthesis of novel heterocyclic systems from 5-bromoisatin using techniques like 1,3-dipolar cycloaddition continues to be an area of exploration for creating new compounds with potential biological applications. beilstein-archives.org This ongoing research highlights the strategic importance of the bromo-substitution in modulating the properties of the indoline-2,3-dione core for various scientific applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEDYJPPYNIZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174590 | |
| Record name | Indole-2,3-dione, 5-bromo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174590 | |
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Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2058-72-2 | |
| Record name | 5-Bromo-1-methylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-2,3-dione, 5-bromo-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-2,3-dione, 5-bromo-1-methyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-methylisatin | |
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Synthetic Methodologies for 5 Bromo 1 Methylindoline 2,3 Dione
Established Synthetic Pathways from Precursor Compounds
The synthesis of 5-Bromo-1-methylindoline-2,3-dione is primarily achieved through two main strategies: the N-alkylation of a brominated isatin (B1672199) precursor or the bromination of an N-alkylated indoline-2,3-dione.
N-Alkylation Strategies of Bromoisatin Derivatives
A common and effective method for synthesizing this compound involves the direct methylation of 5-bromoisatin (5-bromo-1H-indole-2,3-dione). This N-alkylation reaction typically employs a methylating agent in the presence of a base.
One documented procedure involves dissolving 5-bromoisatin in dimethylformamide (DMF) and treating it with sodium hydride (NaH) to deprotonate the nitrogen atom, followed by the addition of iodomethane (CH3-I). This reaction proceeds at room temperature and yields this compound in good yield. calstate.edu A similar strategy has been reported with a 79% yield. calstate.edu
Variations of this method utilize different bases and alkylating agents to introduce various alkyl groups at the N-1 position. For instance, the synthesis of 5-bromo-1-ethylindoline-2,3-dione was successfully achieved from 5-bromoisatin using 1-bromoethane as the alkylating agent, potassium carbonate (K2CO3) as the base, and a catalytic amount of tetra-n-butylammonium bromide in DMF. researchgate.net This reaction, stirred at room temperature for 48 hours, resulted in a 79% yield. researchgate.net Similarly, the synthesis of 5-bromo-1-dodecyl-indoline-2,3-dione was accomplished using dodecyl bromide and potassium carbonate in DMF at 70 °C, affording a 74% yield. rsc.org
Table 1: N-Alkylation of 5-Bromoisatin| Alkylating Agent | Base | Solvent | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Iodomethane | Sodium Hydride (NaH) | DMF | None | Room Temp. | This compound | 79% | calstate.edu |
| 1-Bromoethane | Potassium Carbonate (K2CO3) | DMF | Tetra-n-butylammonium bromide | Room Temp., 48h | 5-Bromo-1-ethylindoline-2,3-dione | 79% | researchgate.net |
| Dodecyl bromide | Potassium Carbonate (K2CO3) | DMF | None | 70 °C | 5-Bromo-1-dodecyl-indoline-2,3-dione | 74% | rsc.org |
Bromination Reactions of N-Methylindoline-2,3-dione
An alternative synthetic route starts with N-methylindoline-2,3-dione (also known as 1-methylisatin) and introduces the bromine atom at the 5-position of the aromatic ring. This approach relies on electrophilic aromatic substitution.
A specific method for this transformation involves the use of Pyridinium bromochromate (PBC) as the brominating agent. umz.ac.ir When N-methylisatin is treated with PBC in glacial acetic acid and heated on a water bath, this compound is produced as the sole product. umz.ac.ir This regioselectivity is a key advantage of this method. Other reagents that can be used for the bromination of the parent isatin compound, mainly at the 5-position, include N-bromosuccinimide, N-bromocaprolactam, and N-bromosaccharin. umz.ac.ir
Table 2: Bromination of N-Methylindoline-2,3-dione| Starting Material | Brominating Agent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| N-Methylindoline-2,3-dione | Pyridinium bromochromate (PBC) | Glacial Acetic Acid | Heated on water-bath | This compound | umz.ac.ir |
Advanced Synthetic Protocols and Catalytic Approaches
To improve reaction efficiency, reduce reaction times, and enhance yields, advanced synthetic protocols have been applied to the synthesis of this compound and its derivatives. Phase-transfer catalysis (PTC) is a notable example. researchgate.netimist.ma This technique is particularly useful in N-alkylation reactions, as it facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. researchgate.netimist.ma The use of tetra-n-butylammonium bromide as a phase-transfer catalyst in the synthesis of 5-bromo-1-ethylindoline-2,3-dione exemplifies this approach, enabling the reaction to proceed efficiently at room temperature. researchgate.net
Furthermore, research into related isatin chemistry has shown that the presence of a 5-bromo substituent can be advantageous in certain catalytic reactions. For instance, in the synthesis of trisindolines, the electron-withdrawing nature of the bromine atom on the isatin ring led to a remarkably improved yield when using a silica-coated magnetite-nanoparticle anchored catalyst. nih.gov This suggests that the electronic properties of the 5-bromo-isatin precursor can be harnessed to promote efficiency in advanced catalytic systems.
Optimization of Reaction Conditions in this compound Synthesis
The optimization of reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of synthetic processes. scielo.brufms.br For the synthesis of this compound, key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.
A comparison of the N-alkylation methods reveals different approaches to optimization:
Base Selection : Strong bases like sodium hydride (NaH) are effective for deprotonation but require anhydrous conditions. calstate.edu Milder bases such as potassium carbonate (K2CO3) are often used in conjunction with phase-transfer catalysts and may be more suitable for larger-scale industrial applications due to easier handling. researchgate.net
Temperature Control : The reaction temperature is tailored to the reactivity of the substrates. The methylation with the highly reactive iodomethane can be initiated at 0°C and proceed at room temperature. calstate.edu In contrast, the alkylation with a less reactive, long-chain alkyl bromide like dodecyl bromide required heating to 70 °C to achieve a good yield in a reasonable timeframe. rsc.org
Reaction Time : The duration of the reaction is also optimized. For example, the N-ethylation reaction was carried out for 48 hours to ensure completion. researchgate.net Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time, preventing the formation of degradation products from prolonged reaction times. researchgate.net
Exploration of Green Chemistry Principles in Synthetic Routes
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Evaluating the established synthetic routes for this compound through this lens highlights areas for potential improvement.
Solvent Choice : Many of the reported syntheses utilize dimethylformamide (DMF), a versatile but reprotoxic solvent. A key goal in green chemistry would be to replace DMF with more environmentally benign alternatives. Acetonitrile, for example, has been noted as a "greener" solvent than options like dichloromethane or benzene (B151609) in other syntheses and could be explored here. scielo.br The use of ethanol as a reaction medium in other multicomponent reactions represents another green alternative. researchgate.net
Catalysis : The use of phase-transfer catalysis is consistent with green chemistry principles as it can enhance reaction rates, reduce the amount of solvent needed, and allow for milder reaction conditions. researchgate.netimist.ma
Atom Economy : The bromination of N-methylisatin is an addition reaction that incorporates the bromine atom into the final product. However, the use of reagents like Pyridinium bromochromate (PBC) generates stoichiometric byproducts. umz.ac.ir Exploring catalytic bromination methods or using elemental bromine with a recyclable catalyst could improve the atom economy and reduce waste.
Process Safety : The development of new synthetic processes that avoid hazardous reagents, such as using less toxic brominating agents or finding alternatives to reactive metal hydrides like NaH, would constitute a significant green advancement. google.com
While no dedicated green synthesis for this compound has been explicitly reported, applying these principles to optimize existing methods offers a clear path toward more sustainable production of this valuable chemical compound.
Advanced Structural Elucidation and Solid State Characterization of 5 Bromo 1 Methylindoline 2,3 Dione
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction studies have provided a precise and unambiguous determination of the solid-state structure of 5-Bromo-1-methylindoline-2,3-dione.
The molecular structure of this compound is composed of a fused bicyclic system, specifically an indoline-2,3-dione core. iucr.org This core consists of a six-membered benzene (B151609) ring fused to a five-membered pyrrolidine ring bearing two ketone groups. The analysis reveals that the indoline (B122111) ring system is essentially planar. iucr.org In a related N-H analog, 5-bromo-1H-indole-2,3-dione, the non-hydrogen atoms have a mean deviation from planarity of 0.024 Å. researchgate.net For this compound, the most significant deviation from the mean plane of the indoline system is observed for the bromine atom. iucr.org Similarly, in the N-ethyl analogue, 5-bromo-1-ethylindoline-2,3-dione, the indoline ring system is also reported to be almost planar. nih.govresearchgate.net This inherent planarity is a characteristic feature of the isatin (B1672199) framework.
The arrangement of molecules within the crystal lattice is governed by a series of non-covalent interactions, which collectively stabilize the three-dimensional supramolecular architecture.
In the crystal structure of this compound, the molecules are interconnected through weak C-H⋯O hydrogen bonds. iucr.org Specifically, hydrogen atoms of the N-methyl group act as donors to the keto oxygen atoms of adjacent molecules. These interactions, while weaker than conventional hydrogen bonds, play a crucial role in the crystal packing. iucr.org The geometric parameters of these hydrogen bonds have been determined with precision. iucr.org
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| C9—H9B⋯O2i | 0.96 | 2.56 | 3.454 (5) | 155 |
| C9—H9C⋯O1ii | 0.96 | 2.61 | 3.403 (5) | 141 |
In addition to hydrogen bonding, π-π stacking interactions are significant in dictating the crystal packing of this compound. iucr.org These interactions occur between the planar aromatic rings of adjacent molecules. The measured inter-centroid distance between these stacked rings is 3.510 (2) Å. iucr.org The combination of C-H⋯O hydrogen bonds and π-π stacking interactions results in the formation of a stable, three-dimensional network in the solid state. iucr.org This is a notable feature, as in the parent compound 5-bromo-1H-indole-2,3-dione, where the N1 position is unsubstituted, no π-π interactions are observed, with the crystal packing being dominated by N-H⋯O and C-H⋯O hydrogen bonds. researchgate.net This highlights the influence of the N-methyl group on the supramolecular assembly.
Intermolecular Interactions and Crystal Packing
Spectroscopic Characterization Techniques
Spectroscopic methods, particularly NMR, are indispensable for confirming the chemical structure of this compound in the solution state and for providing detailed information about its electronic environment. The structures of various derivatives of 5-bromo-isatin have been routinely confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.netimist.ma
The ¹H and ¹³C NMR spectra of this compound provide a distinct fingerprint of its molecular structure. The expected signals can be assigned based on chemical shifts, multiplicities, and integration values, consistent with the compound's constitution.
¹H NMR Spectrum: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons. The three aromatic protons on the bromo-substituted benzene ring would appear as multiplets or distinct doublets and doublets of doublets in the typical aromatic region (~7.0-7.8 ppm). The N-methyl group would give rise to a sharp singlet, typically appearing further upfield (~3.2 ppm).
¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be characterized by signals for the two distinct carbonyl carbons (C2 and C3) in the low-field region (~157-183 ppm). The six carbons of the aromatic ring would resonate in the approximate range of 110-150 ppm, with the carbon atom bonded to the bromine atom showing a characteristic shift. The N-methyl carbon would be observed as a single peak in the upfield region of the spectrum (~26 ppm).
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N-CH₃ | ~3.2 (s, 3H) | ~26 |
| Ar-H | ~7.0-7.8 (m, 3H) | - |
| Ar-C | - | ~110-150 |
| C=O (C3) | - | ~157 |
| C=O (C2) | - | ~181 |
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.
The most prominent signals are anticipated in the carbonyl stretching region. The compound contains two carbonyl groups: an amide C=O (at C2) and a ketone C=O (at C3). In cyclic amides (lactams), the C=O stretching frequency is sensitive to ring size; for five-membered rings, this band typically appears at a higher wavenumber, around 1700 cm⁻¹ or higher. The adjacent ketone and the conjugation with the aromatic ring will also influence the positions of these bands. Generally, strong absorptions are expected between 1760-1665 cm⁻¹. pressbooks.puborgchemboulder.com
The aromatic ring gives rise to several signals. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. orgchemboulder.comorgchemboulder.com In-ring carbon-carbon stretching vibrations produce characteristic bands in the 1600-1400 cm⁻¹ range. orgchemboulder.comorgchemboulder.com The substitution pattern on the benzene ring also influences the C-H out-of-plane bending bands in the fingerprint region (900-675 cm⁻¹), which can provide clues about the arrangement of substituents. orgchemboulder.com
Finally, the carbon-bromine bond is expected to produce a strong absorption at lower frequencies, typically in the 690-515 cm⁻¹ range. orgchemboulder.comlibretexts.org The vibrations associated with the N-methyl group are generally weaker and can be found in the C-H stretching and bending regions.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Alkyl (N-CH₃) | 3000 - 2850 | Medium |
| C=O Stretch | Amide (Lactam) & Ketone | 1760 - 1690 | Strong |
| C=C Stretch | Aromatic (in-ring) | 1600 - 1400 | Medium to Weak |
| C-H Bend | Aromatic (out-of-plane) | 900 - 675 | Strong |
| C-Br Stretch | Aryl Halide | 690 - 515 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For this compound, with a molecular formula of C₉H₆BrNO₂, the theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision, allowing for unambiguous formula confirmation.
In addition to accurate mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. Studies on related N-alkyl isatin derivatives show characteristic fragmentation pathways. scispace.com A primary fragmentation event for N-alkyl isatins is the cleavage of the N-C bond, leading to the loss of the alkyl group. scispace.com For this compound, this would correspond to the loss of the methyl group (•CH₃).
Following initial fragmentation, the isatin core typically undergoes sequential loss of two carbon monoxide (CO) molecules, which is a diagnostic fragmentation pattern for the indoline-2,3-dione scaffold. scispace.com The bromine atom exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units, which serves as a clear indicator of the presence of a single bromine atom in the ion.
| Ion /[Fragment] | Formula | Calculated m/z (for ⁷⁹Br) | Description |
|---|---|---|---|
| [M]⁺ | C₉H₆⁷⁹BrNO₂ | 238.9633 | Molecular Ion |
| [M+2]⁺ | C₉H₆⁸¹BrNO₂ | 240.9612 | Molecular Ion (Isotope) |
| [M - CH₃]⁺ | C₈H₃⁷⁹BrNO₂ | 223.9401 | Loss of methyl group |
| [M - CH₃ - CO]⁺ | C₇H₃⁷⁹BrNO | 195.9452 | Subsequent loss of first CO |
| [M - CH₃ - 2CO]⁺ | C₆H₃⁷⁹BrN | 167.9503 | Subsequent loss of second CO |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For a substance like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be applied, each with specific considerations.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of non-volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing isatin derivatives. sielc.comnih.gov In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase. mdpi.com
For this compound, a typical method would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. mdpi.compreprints.org The elution can be performed under isocratic (constant mobile phase composition) or gradient (varied composition) conditions to achieve optimal separation of the main compound from any impurities or starting materials. An acidic modifier, like formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase. sielc.com Detection is commonly achieved using a UV-Vis detector, as the conjugated aromatic system of the indoline-2,3-dione core provides strong chromophores.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient: 50% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. colostate.edu However, many polar, high-molecular-weight, or low-volatility compounds require a chemical modification step known as derivatization before they can be analyzed by GC. libretexts.orgresearchgate.net
Compounds containing polar functional groups like -OH, -NH, or -COOH often exhibit poor peak shapes and may adsorb irreversibly onto the GC column. colostate.edu Derivatization masks these polar groups, thereby increasing the compound's volatility and thermal stability. youtube.com Common derivatization methods include silylation, acylation, and alkylation. libretexts.org For isatins that possess an N-H bond, silylation is a frequently employed technique to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. youtube.com
This compound lacks an active hydrogen, as the nitrogen is substituted with a methyl group. While this makes it more amenable to direct GC analysis than its N-H counterpart, its polarity due to the dicarbonyl system may still present challenges, potentially leading to peak tailing. Analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Transfer Line | 290 °C |
Chemical Reactivity and Synthetic Transformations of 5 Bromo 1 Methylindoline 2,3 Dione
Reactivity of the Bromine Atom in Nucleophilic Substitution Reactions
The bromine atom at the 5-position of the 1-methylindoline-2,3-dione ring is susceptible to nucleophilic substitution, although this is less common than electrophilic substitution on the aromatic ring. Nucleophilic aromatic substitution (SNAAr) reactions typically require strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In this case, the reactivity is influenced by the electron-withdrawing nature of both the bromine atom and the adjacent carbonyl groups.
While direct displacement of the bromine by common nucleophiles can be challenging, certain activated nucleophiles or reaction conditions can facilitate this transformation. For instance, reactions with nitrogen nucleophiles like azides can proceed to yield the corresponding 5-azido derivatives. These reactions are often carried out in polar aprotic solvents like DMF in the presence of a base.
| Reactant | Nucleophile | Product | Conditions |
| 5-Bromo-1-methylindoline-2,3-dione | Sodium azide | 5-Azido-1-methylindoline-2,3-dione | DMF, heat |
This table is illustrative and based on general principles of nucleophilic aromatic substitution on similar substrates.
Transformations Involving the Carbonyl Groups in Condensation Reactions
The carbonyl group at the C3 position of this compound is highly electrophilic and readily undergoes condensation reactions with a variety of nucleophiles. These reactions are fundamental to the derivatization of the isatin (B1672199) core.
One of the most common transformations is the reaction with amines or hydrazines to form Schiff bases or hydrazones, respectively. For example, condensation with primary aromatic amines in the presence of an acid catalyst yields 3-imino derivatives. researchgate.net Similarly, reaction with hydrazine hydrate produces the corresponding 3-hydrazone. researchgate.net
These condensation products can serve as intermediates for the synthesis of more complex heterocyclic systems. For instance, the resulting Schiff bases can be N-alkylated and subsequently used in further synthetic elaborations. researchgate.net
| Reagent | Product Type |
| Primary Amines (e.g., p-toluidine) | 3-(Arylimino)-5-bromo-1-methylindolin-2-one |
| Hydrazine Hydrate | This compound-3-hydrazone |
| Substituted Hydrazides | N-substituted 3-hydrazono derivatives |
This interactive data table summarizes common condensation reactions at the C3-carbonyl position.
Electrophilic Aromatic Substitution Patterns
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the existing substituents: the bromine atom, the N-methyl group, and the dicarbonyl moiety. The N-methyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-director. The carbonyl groups are strongly deactivating and meta-directing.
The interplay of these directing effects determines the position of substitution. Generally, electrophilic attack will be directed to the positions activated by the N-methyl group and not strongly deactivated by the carbonyls. Therefore, substitution is expected to occur at the C7 position, which is ortho to the N-methyl group and meta to the bromine atom.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield 5-bromo-1-methyl-7-nitroindoline-2,3-dione.
| Reaction | Electrophile | Expected Major Product |
| Nitration | NO2+ | 5-Bromo-1-methyl-7-nitroindoline-2,3-dione |
| Bromination | Br+ | 5,7-Dibromo-1-methylindoline-2,3-dione |
| Sulfonation | SO3 | 5-Bromo-1-methyl-2,3-dioxoindoline-7-sulfonic acid |
This table illustrates the predicted outcomes of electrophilic aromatic substitution reactions.
1,3-Dipolar Cycloaddition Reactions of Isatin Derivatives
Isatin derivatives, including this compound, are excellent precursors for the generation of azomethine ylides, which are 1,3-dipoles. These ylides can be generated in situ from the reaction of the isatin with an α-amino acid. The resulting azomethine ylide can then participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct complex spirocyclic oxindole (B195798) frameworks. researchgate.netnih.govresearchgate.netimist.ma
This synthetic strategy is a powerful tool for the creation of diverse heterocyclic scaffolds, many of which possess significant biological activity. dntb.gov.ua The reaction of this compound with an amino acid like sarcosine or proline, in the presence of a dipolarophile, leads to the formation of spiro-pyrrolidinyl or spiro-pyrrolizinyl oxindoles. nih.govmdpi.com The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions. beilstein-journals.orgrsc.org
A typical reaction involves heating a mixture of the isatin, an amino acid, and an electron-deficient alkene or alkyne. This three-component reaction provides a convergent and atom-economical approach to complex molecules. beilstein-journals.orgnih.gov
| 1,3-Dipole Precursors | Dipolarophile | Product |
| 5-Bromo-1-methylisatin + Sarcosine | N-Phenylmaleimide | Spiro[indoline-3,2'-pyrrolidine] derivative |
| 5-Bromo-1-methylisatin + Proline | Dimethyl acetylenedicarboxylate | Spiro[indoline-3,3'-pyrrolizine] derivative |
| 5-Bromo-1-methylisatin + Benzylamine | Chalcone | Spiro[indoline-3,2'-pyrrolidine] derivative |
This table provides examples of 1,3-dipolar cycloaddition reactions involving isatin-derived azomethine ylides.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation
The bromine atom at the 5-position of the indoline (B122111) core provides a handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for carbon-carbon bond formation. mdpi.com The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl bromide with an organoboron species in the presence of a palladium catalyst and a base. wikipedia.orgtcichemicals.comlibretexts.org
This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the 1-methylindoline-2,3-dione scaffold. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org
The versatility of the Suzuki-Miyaura reaction is demonstrated by its tolerance of various functional groups and its applicability to a broad range of substrates. nih.gov
| Organoboron Reagent | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 1-Methyl-5-phenylindoline-2,3-dione |
| 2-Thienylboronic acid | Pd(dppf)Cl2 | K2CO3 | 1-Methyl-5-(thiophen-2-yl)indoline-2,3-dione |
| Vinylboronic acid pinacol ester | Pd(OAc)2 / SPhos | CsF | 1-Methyl-5-vinylindoline-2,3-dione |
This interactive data table showcases examples of Suzuki-Miyaura cross-coupling reactions.
Other Derivatization Strategies Targeting the Indoline Core
Beyond the reactions described above, the this compound scaffold can be modified through several other synthetic strategies.
N-Alkylation and Acylation: While the nitrogen atom is already methylated, in the parent 5-bromoisatin, N-alkylation or N-acylation is a common first step in its derivatization. imist.maacs.org This is typically achieved by treating the isatin with an alkyl or acyl halide in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like DMF. mdpi.com
Reactions at the C3-Methylene Position: The C3 carbonyl group can be reduced to a methylene group, or it can be converted into an exocyclic double bond through Wittig-type reactions. Furthermore, the enolizable nature of the C3-carbonyl allows for reactions at the adjacent C3a position under certain conditions, leading to ring expansion or rearrangement products.
Synthesis of Spiro-heterocycles: As mentioned in the context of 1,3-dipolar cycloadditions, the C3-carbonyl is a key functional group for the construction of spirocyclic systems. dntb.gov.ua Besides cycloadditions, condensation reactions with bifunctional nucleophiles can also lead to the formation of spiro-heterocycles. For example, reaction with 1,2-diamines can lead to the formation of spiro-quinoxalines.
These diverse derivatization strategies highlight the utility of this compound as a versatile platform for the synthesis of a wide array of complex organic molecules with potential applications in medicinal chemistry and materials science.
Pharmacological and Biological Investigations of 5 Bromo 1 Methylindoline 2,3 Dione Derivatives
Applications in Medicinal Chemistry and as Precursors for Bioactive Molecules
5-Bromo-1-methylindoline-2,3-dione serves as a valuable precursor in the synthesis of more complex bioactive molecules. The isatin (B1672199) core itself is a versatile building block for the creation of various heterocyclic compounds. nih.gov The presence of the bromo and methyl groups on the isatin scaffold of this compound influences its reactivity and the properties of the resulting molecules.
Researchers have utilized 5-bromo-1-methylisatin in the synthesis of novel heterocyclic systems. For instance, it has been used as a starting material to prepare N-benzyl-5-bromoisatin, which was then converted into a series of new 1,2,4-triazole, oxazoline, and thiazoline derivatives. uobaghdad.edu.iq This demonstrates its utility in generating a library of compounds for biological screening.
Furthermore, 5-bromoisatin, the unmethylated precursor, is employed in the synthesis of trisindolines, which are compounds containing two indole units attached to an indolin-2-one core. rsc.org These complex structures have been isolated from natural sources and are of interest for their potential bioactivities. The synthesis involves the reaction of isatins with indoles, highlighting the role of substituted isatins as key intermediates in accessing complex chemical architectures. rsc.org The N-methylation to form this compound can be a strategic step to modulate the physicochemical properties and biological activity of the final products. acs.org
Evaluation of Antimicrobial and Antifungal Activities
Isatin and its derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. nih.govnih.gov The exploration of substituted isatins is a continuing area of research in the quest for new anti-infective agents.
While direct studies on the antimicrobial and antifungal properties of this compound are not extensively documented in the reviewed literature, research on closely related derivatives provides valuable insights. For example, a study on newly synthesized N-benzyl-5-bromo isatin derivatives, which share the 5-bromo-isatin core, showed that these compounds were evaluated for their effects on some strains of bacteria. uobaghdad.edu.iq Another study on spirooxindole-3,3'-pyrrolines, synthesized from N-alkylisatins, reported that some of the new derivatives exhibited antifungal properties. benthamscience.com
The general findings suggest that the isatin scaffold is a promising pharmacophore for the development of antimicrobial agents. The introduction of different substituents on the isatin ring is a key strategy to enhance and modulate this activity. Halogenation at the 5-position of the isatin ring has been shown in some derivatives to increase antibacterial activity. researchgate.net However, specific data on the minimum inhibitory concentration (MIC) or other quantitative measures of the antimicrobial and antifungal efficacy of this compound are not available in the provided search results. Further focused studies are required to fully elucidate its potential in this area.
Assessment of Anticonvulsant and Cytotoxic Potential
The isatin scaffold is also recognized for its potential in the development of agents targeting the central nervous system and cancer. Isatin and its analogues have been reported to exhibit anticonvulsant and cytotoxic activities. nih.gov
Regarding anticonvulsant potential, various derivatives of isatin have been synthesized and evaluated. For instance, novel 1-(morpholinomethyl)-3-substituted isatin derivatives have shown protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com Similarly, studies on 5,5'-diphenylhydantoin Schiff bases, which share some structural similarities with anticonvulsant drugs, have demonstrated activity in the MES test. nih.gov While these studies support the potential of the isatin core for anticonvulsant activity, direct experimental data for this compound is not present in the provided search results.
In the context of cytotoxic potential, derivatives of 5-bromoisatin have shown promise. A study on 5-bromo-3-substituted-hydrazono-1H-2-indolinones revealed that some of these compounds exhibited favorable cytotoxicity against a panel of human tumor cell lines. nih.gov Notably, the 4-fluoro-phenylthiosemicarbazone derivative of 5-bromoisatin demonstrated significant effects on breast cancer, non-small cell lung cancer, and ovarian cancer cell lines. nih.gov Another study focused on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which are derivatives of N-substituted 5-bromoisatin, and reported their anticancer activity against breast and lung cancer cell lines. mdpi.com These findings suggest that the 5-bromoindoline-2,3-dione scaffold is a viable starting point for the design of new cytotoxic agents.
Table 1: Cytotoxic Activity of a 5-Bromoisatin Derivative nih.gov
| Cell Line | Log10GI50 |
| Breast Cancer (BT-549) | -6.40 |
| Non-Small Cell Lung Cancer (NCI-H23) | -6.10 |
| Ovarian Cancer (IGROV1) | -6.02 |
Anti-HIV Activity and Viral Replication Inhibition Studies
The development of novel anti-HIV agents is a critical area of medicinal chemistry research. Indole derivatives have been explored for their potential to inhibit various stages of the HIV replication cycle. nih.gov
While direct studies on the anti-HIV activity of this compound are not available in the provided search results, research on related structures suggests that the isatin scaffold could be a starting point for the development of such agents. For instance, a study on mono-methyl substituted 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK) analogues, which are not isatin derivatives but are heterocyclic compounds, showed potent activity against HIV-1 replication. nih.gov More relevantly, the synthesis of N-arylsulfonyl-3-formylindoles has yielded compounds with significant anti-HIV-1 activity. nih.gov
Furthermore, a study on a zidovudine derivative, WHI-07 (5-bromo-6-methoxy-5,6-dihydro-3'-azidothymidine-5'-(p-bromophenyl) methoxyalaninyl phosphate), which contains a bromo-substituent, highlights its potent anti-HIV activity. nih.gov Although structurally distinct from isatin, this demonstrates that brominated heterocyclic compounds can exhibit significant antiviral properties. The potential of this compound as an anti-HIV agent remains an area for future investigation.
Enzyme Inhibition Mechanisms
The biological activities of isatin derivatives are often attributed to their ability to interact with and inhibit specific enzymes. The following sections detail the inhibitory effects of isatin analogues on two key enzymes.
Monoamine Oxidase (MAO) Inhibition by Isatin Analogues
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters and are significant targets for the treatment of neurological disorders. acs.orgnih.gov Isatin itself is a known reversible inhibitor of both MAO-A and MAO-B, with a preference for MAO-B. acs.orgnih.gov
Structure-activity relationship (SAR) studies have shown that substitution on the aromatic ring of isatin can significantly influence its MAO inhibitory activity. acs.orgnih.gov Specifically, substitution at the C-5 position has been found to be particularly beneficial for MAO-B inhibition. nih.gov A study evaluating a series of isatin analogues found that 5-bromoisatin was a potent inhibitor of both MAO-A and MAO-B. nih.gov
The N-methylation of isatin has also been investigated. N-methyl isatin has been reported to have an IC50 value of 7.9 ± 0.4 μM for MAO inhibition. acs.org However, another review suggests that N-substitution on the isatin ring can lead to molecules that are largely deprived of MAO inhibitory characteristics. acs.org This indicates that the effect of N-methylation can be complex and may depend on the other substituents present on the isatin ring. The specific MAO inhibitory profile of this compound would require direct experimental evaluation.
Table 2: MAO Inhibitory Activity of Isatin and 5-Bromoisatin nih.gov
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Isatin | 12.3 | 4.86 |
| 5-Bromoisatin | 0.812 | 0.125 |
Butyrylcholinesterase Inhibition
A review of the scientific literature did not identify specific studies focused on the butyrylcholinesterase (BChE) inhibitory activity of derivatives of this compound. While research has been conducted on other structurally related compounds, such as 2-phenylbenzofuran and isoindoline-1,3-dione derivatives, as BChE inhibitors, direct data on derivatives of the this compound core is not presently available. nih.govnih.gov
Protein Kinase Inhibition
Currently, there is a lack of specific research detailing the activity of this compound derivatives as protein kinase inhibitors. While the broader class of isatin (1H-indole-2,3-dione) derivatives has been recognized for a wide range of pharmacological activities, specific investigations into the protein kinase inhibitory potential of 5-bromo-1-methyl substituted analogues have not been reported in the available literature. nih.govnih.gov
Receptor Modulation and Influence on Cellular Pathways
Derivatives of the 5-bromoindolin-2-one scaffold have been shown to modulate cellular pathways, particularly those involved in cancer cell proliferation and survival. Studies on a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives revealed significant effects on the cell cycle and apoptosis.
One particularly active derivative, compound 7d , induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov Treatment with this compound at its IC₅₀ concentration resulted in a notable increase in the percentage of cells in the G2/M phase (15.5%) compared to untreated control cells (9.3%). nih.gov Furthermore, the compound significantly promoted apoptosis, evidenced by a marked increase in the sub-G1 cell population, which is indicative of apoptotic bodies. nih.gov This pro-apoptotic effect was further substantiated by the compound's ability to activate key executioner enzymes in the apoptotic cascade, including caspase-3 and caspase-9. nih.gov
Some derivatives of this scaffold have also been investigated for their ability to inhibit receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Two derivatives, 7c and 7d , demonstrated good inhibitory activity against VEGFR-2. nih.gov
Structure-Activity Relationship (SAR) Studies of Functionalized this compound Derivatives
The biological activity of derivatives of this compound is significantly influenced by the nature and position of various substituents on the core structure. Structure-Activity Relationship (SAR) studies provide insight into how these chemical modifications affect the pharmacological efficacy of the compounds.
Impact of Substituent Position and Electronic Properties on Biological Efficacy
The substitution pattern on the isatin core plays a critical role in determining the biological activity. For instance, in a series of N-benzyl-5-bromoindolin-2-one derivatives tested for anticancer activity, the electronic properties of substituents on the 4-arylthiazole moiety were found to be influential.
The data in the table below illustrates that derivatives with electron-donating groups (like -OCH₃) or halogen atoms at the para-position of the aryl ring attached to the thiazole moiety exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. Specifically, compound 7d , which has a para-methoxy group, showed the highest potency. nih.gov In broader studies of isatin derivatives, substitution at the C-5 position with an electron-donating methyl group has been found to be valuable for improving biological potential, whereas an electron-withdrawing fluoro group at the same position was unfavorable. nih.gov
Table 1: In Vitro Anticancer Activity of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Derivatives (7a-d) Against MCF-7 Cells nih.gov
| Compound | Ar (Substituent) | IC₅₀ (µM) |
|---|---|---|
| 7a | C₆H₅ (Phenyl) | > 50 |
| 7b | 4-ClC₆H₄ (4-Chlorophenyl) | 10.34 ± 1.21 |
| 7c | 4-BrC₆H₄ (4-Bromophenyl) | 7.17 ± 0.94 |
| 7d | 4-CH₃OC₆H₄ (4-Methoxyphenyl) | 2.93 ± 0.47 |
IC₅₀ is the concentration required to inhibit 50% of cell growth.
Role of the Bromine Atom in Modulating Bioactivity
The presence of a bromine atom, particularly at the C-5 position of the indole nucleus, is often associated with enhanced biological activity. beilstein-archives.org The bromination of natural compounds is a known strategy to increase their potency. beilstein-archives.org In the context of indole derivatives, the presence of bromine at the C-5 position has been shown to lead to an increase in antiproliferative activities against cancer cells. beilstein-archives.org This enhancement is partly attributed to improved pharmacological profiles, such as slower metabolic clearance. beilstein-archives.org For example, 5-bromobrassinin, a related brominated indole compound, demonstrates a better pharmacologic profile than its non-brominated counterpart. beilstein-archives.org In the development of anticancer agents based on the 1-benzyl-5-bromoindolin-2-one scaffold, the 5-bromo substituent was a key feature of the most potent compounds identified. nih.gov
Influence of N-Substitution Patterns on Pharmacological Profiles
Modification at the N-1 position of the indoline-2,3-dione ring system is a common strategy for synthesizing new derivatives and significantly impacts their pharmacological profiles. researchgate.net SAR studies have revealed that substituting the hydrogen at the N-1 position with groups like a benzyl ring can be advantageous for antiproliferative activity. nih.gov
The entire series of potent anticancer agents (7a-d ) discussed previously features an N-benzyl group, highlighting its importance for the observed biological activity. nih.gov The synthesis of these and other derivatives often begins with the alkylation or arylation of the nitrogen atom on the 5-bromoisatin core, underscoring the role of N-substitution in the development of new, biologically active heterocyclic systems. researchgate.net
Computational and Theoretical Studies
Molecular Docking Investigations of Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For the isatin (B1672199) scaffold, molecular docking has been widely used to explore its binding to various biological targets.
Derivatives of 1-benzyl-5-bromoindolin-2-one have been investigated as potential anticancer agents. mdpi.com Molecular docking and dynamic simulations were employed to explore the binding mode of these compounds within the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. mdpi.com Similarly, docking studies on other isatin derivatives have been performed against targets like Cyclooxygenase (COX) enzymes, which are implicated in inflammation. nih.gov For instance, certain 2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide derivatives showed favorable docking scores against the COX-2 enzyme, suggesting a potential mechanism for their anti-inflammatory activity. nih.gov
In the context of antimicrobial research, isatin derivatives have been docked against various bacterial and fungal enzymes. For example, studies have explored their interactions with targets like E. coli DNA Gyrase and Candida albicans lanosterol (B1674476) 14α-demethylase to elucidate their probable mechanisms of action. mdpi.com These computational predictions are invaluable for guiding the synthesis of more potent and selective inhibitors.
While specific docking data for 5-Bromo-1-methylindoline-2,3-dione is scarce, the extensive research on its analogs demonstrates the utility of this approach. A hypothetical docking study of this compound would likely reveal key interactions, such as hydrogen bonding involving its ketone oxygens and halogen bonding from the bromine atom, which could contribute to its binding affinity and selectivity for a particular protein target.
Table 1: Representative Molecular Docking Data for Isatin Derivatives against Various Targets
| Isatin Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid | E. coli MurB | -8.5 | Hydrogen bonding, hydrophobic interactions |
| 2-hydroxy-N'-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide | COX-2 (PDB: 3LN1) | -62.02 | Hydrogen bonding with active site residues |
| 1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | VEGFR-2 | -9.8 | Hydrogen bonds, hydrophobic interactions with key residues |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For ligand-protein complexes identified through docking, MD simulations are used to assess the stability of the binding pose, analyze conformational changes, and calculate binding free energies.
Several studies on isatin derivatives have utilized MD simulations to validate docking results. nih.govut.ac.ir For example, MD simulations of 1-benzyl-5-bromoindolin-2-one derivatives in complex with VEGFR-2 were performed to confirm the stability of the predicted binding mode and to understand the energetic contributions to binding. mdpi.com Similarly, MD simulations have been applied to isatin-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2), revealing stable interactions with key active site residues like LEU83 and GLU81. mdpi.com These simulations can reveal the importance of water molecules in mediating ligand-protein interactions and can provide a more accurate estimation of binding affinity through methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach. mdpi.com
An MD simulation of this compound bound to a hypothetical target would allow for the analysis of the flexibility of the ligand in the binding pocket, the stability of its interactions over time, and a more refined understanding of the thermodynamics of binding.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can predict a wide range of properties, including molecular geometries, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
For isatin and its derivatives, DFT calculations have been used to understand their reactivity and to correlate theoretical predictions with experimental data. internationaljournalssrg.org For instance, DFT studies on 5-chloroisatin (B99725) derivatives have been employed to elucidate the mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions. internationaljournalssrg.org The calculated HOMO and LUMO energies help in understanding the charge transfer interactions that govern such reactions. internationaljournalssrg.org
Table 2: Crystallographic Data for this compound researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.0634 (1) |
| b (Å) | 11.9235 (3) |
| c (Å) | 18.0978 (5) |
| β (°) | 96.170 (2) |
| Volume (ų) | 871.76 (4) |
Prediction of Reaction Mechanisms and Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including predicting transition states and calculating activation energies. For isatin derivatives, which are versatile synthons, understanding their reaction pathways is key to developing new synthetic methodologies.
Theoretical studies, often using DFT, have been applied to understand the reactivity of the isatin scaffold. For example, the mechanism of 1,3-dipolar cycloaddition reactions involving isatin derivatives has been investigated computationally to explain the observed regioselectivity. internationaljournalssrg.org Such studies can model the transition state structures for different possible reaction pathways and determine the most energetically favorable route. Another area of investigation is the ring-opening of the isatin core, where the reaction mechanism can be dependent on the nature of the substituent on the isatin nitrogen atom. rsc.org Computational modeling can help to rationalize these substituent effects and predict the outcome of new reactions.
For this compound, computational studies could be used to predict its reactivity in various transformations, such as nucleophilic additions to the C3-ketone, electrophilic aromatic substitution on the benzene (B151609) ring, or condensations at the C3-position. This predictive power can guide experimental efforts to synthesize novel and complex molecules based on this scaffold.
Applications in Materials Science
Integration into Polymer Matrices for Tailored Material Properties
The incorporation of organic molecules into polymer matrices is a widely employed strategy to enhance or introduce new properties to the base polymer. While specific research on the integration of 5-Bromo-1-methylindoline-2,3-dione into polymer matrices is not extensively documented, the broader class of isatin (B1672199) derivatives has been explored for such purposes. The rigid, planar structure of the isatin core can impart increased thermal stability and mechanical strength to a polymer matrix.
The introduction of this compound into a polymer could potentially modify its optical and electrical properties. For instance, the compound's ability to absorb UV radiation could be harnessed to improve the photostability of polymers. Furthermore, the polar nature of the dione functional groups could enhance the polymer's adhesion to other surfaces or its interaction with other additives within a composite material. The bromine substituent, being a heavy atom, might also influence the refractive index of the resulting polymer composite.
Table 1: Potential Effects of Integrating this compound into Polymer Matrices
| Property Modified | Potential Effect | Rationale |
|---|---|---|
| Thermal Stability | Increased | The rigid isatin core can restrict the thermal motion of polymer chains. |
| Mechanical Strength | Enhanced | Strong intermolecular interactions between the additive and polymer can improve load transfer. |
| Optical Properties | Altered Refractive Index, UV Absorption | The presence of the brominated aromatic ring and conjugated system can affect light interaction. |
| Adhesion | Improved | The polar carbonyl groups can enhance intermolecular forces with substrates or fillers. |
| Flame Retardancy | Potential Improvement | Brominated compounds are known to act as flame retardants. |
Development of Novel Organic Materials, Dyes, and Pigments
The isatin core is a known chromophore, and its derivatives have been utilized in the dye industry. nih.govirapa.org The extended π-conjugated system of the indoline-2,3-dione structure is responsible for its color, and modifications to this structure can tune the color properties. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the aromatic ring of this compound can be expected to influence its absorption and emission spectra, making it a candidate for the development of novel dyes and pigments.
The synthesis of new heterocyclic systems from isatin derivatives is a common practice in the pursuit of new materials with interesting optical and electronic properties. nih.gov For example, condensation reactions at the C-3 carbonyl group of the isatin core can lead to the formation of larger conjugated systems, which are often intensely colored. These resulting molecules could find applications as industrial colorants, in organic light-emitting diodes (OLEDs), or as sensors. The field of optoelectronics is one area where N-substituted isatin derivatives have been investigated for their potential applications. nih.gov
Research into isatin-based molecules has also touched upon their photochromic and thermochromic properties, where the color of the material changes in response to light or heat, respectively. While specific studies on the photochromic or thermochromic behavior of this compound are not prominent, this remains a potential area of exploration for the development of "smart" materials.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The future of chemical manufacturing hinges on the development of green and sustainable processes. For 5-Bromo-1-methylindoline-2,3-dione and its derivatives, research is increasingly directed towards synthetic methods that offer high atom economy, reduced environmental impact, and greater efficiency.
Key areas of development include:
Organocatalysis: The use of small, metal-free organic molecules to catalyze reactions is a significant trend. Organocatalysis is often more environmentally friendly and sustainable than traditional metal-based catalysis because the catalysts are typically low-cost, readily available, and non-toxic. metu.edu.tr Research has shown that organocatalysts can be effectively used for asymmetric synthesis starting from isatins, improving atom economy and providing high levels of stereoselectivity. metu.edu.tr
"On-Water" Synthesis: Performing chemical reactions in water instead of volatile organic solvents is a primary goal of green chemistry. tudelft.nl Researchers have successfully developed direct organocatalytic reactions of isatins, including this compound, "on water," demonstrating a sustainable approach to creating complex molecular structures. tudelft.nl
Step-Economical Synthesis: Future routes will focus on minimizing the number of synthetic steps required to reach a target molecule. This not only saves time and resources but also reduces waste. The development of one-pot or tandem reactions where multiple transformations occur in a single reaction vessel is a highly desirable strategy for the synthesis of complex oxindoles. ncl.res.in
| Synthetic Strategy | Key Advantages | Research Focus |
| Organocatalysis | Metal-free, low toxicity, sustainable, high selectivity. metu.edu.tr | Asymmetric synthesis, development of novel chiral catalysts. metu.edu.tr |
| "On-Water" Synthesis | Reduces use of organic solvents, environmentally benign. tudelft.nl | Expanding the scope of water-compatible reactions for isatin (B1672199) derivatives. tudelft.nl |
| Step-Economy | Reduces waste, saves time and resources, increases overall yield. ncl.res.in | Designing multi-component and tandem reactions. diva-portal.orgresearchgate.net |
Exploration of Emerging Biological Targets and Untapped Therapeutic Applications
The this compound scaffold is a privileged structure in drug discovery, serving as a starting point for inhibitors of various enzymes and protein-protein interactions. solubilityofthings.com Future research will continue to explore its potential against novel biological targets to address unmet medical needs.
Antimicrobial Agents: A significant area of research is the development of virulence factor inhibitors to combat antibiotic-resistant bacteria like Pseudomonas aeruginosa. nottingham.ac.uk this compound is a key intermediate in the synthesis of antagonists for PqsR, a transcriptional regulator essential for bacterial virulence. nottingham.ac.uk Future work aims to optimize these antagonists and explore related targets like PqsA to develop new anti-infective therapies. nottingham.ac.uk
Cognitive Enhancers: The compound has been instrumental in creating inhibitors for Insulin-regulated aminopeptidase (B13392206) (IRAP), a promising target for treating cognitive disorders. diva-portal.orgresearchgate.net Studies have shown that the 5-bromo substitution on the oxindole (B195798) ring is critical for inhibitory activity. diva-portal.org Ongoing efforts are focused on improving the pharmacokinetic properties of these spiro-oxindole inhibitors to turn them into viable drug candidates. diva-portal.orgresearchgate.net
Oncology: The isatin core is present in many compounds with anticancer properties. Derivatives of this compound are being explored as potential inhibitors of targets like BCL6, which is implicated in certain types of lymphoma. epo.org
| Therapeutic Area | Biological Target | Role of this compound |
| Anti-Infectives | PqsR, PqsA (P. aeruginosa) | Precursor for synthesizing potent antagonists. nottingham.ac.uk |
| Neuroscience | Insulin-regulated aminopeptidase (IRAP) | Key building block for spiro-oxindole inhibitors; 5-bromo group is crucial for activity. diva-portal.org |
| Oncology | BCL6 | Scaffold for the development of novel inhibitors. epo.org |
Advanced Computational Modeling for Rational Drug Design and Expedited Material Discovery
To accelerate the discovery process, modern research heavily relies on computational tools. Advanced modeling techniques are being applied to the rational design of novel molecules derived from this compound.
In Silico Screening: Virtual libraries of compounds can be screened against the three-dimensional structures of biological targets to identify potential hits before they are synthesized in the lab. This approach has been used to screen fragment libraries against the PqsR protein, successfully identifying starting points for inhibitor development. nottingham.ac.uk
Structure-Based Design: The availability of X-ray crystal structures of target proteins, often in complex with an inhibitor, provides invaluable insight into ligand-target interactions. nottingham.ac.ukresearchgate.net This information allows for the rational, structure-guided design of more potent and selective inhibitors. Computational modeling and molecular dynamics (MD) simulations have been used to propose the binding modes of IRAP inhibitors, explaining why a specific stereoisomer (the S-configuration) is responsible for the observed activity. diva-portal.orgresearchgate.net
Predictive Modeling: Computational methods are also used to predict the physicochemical and pharmacokinetic properties of new molecules, helping to prioritize which compounds to synthesize and test. This de-risks the development process and focuses resources on candidates with a higher probability of success.
Interdisciplinary Research Integrating Chemical Synthesis, Biological Evaluation, and Materials Science for Multifunctional Applications
The full potential of this compound will be realized through interdisciplinary collaboration. The convergence of chemical synthesis, biological testing, and materials science is paving the way for multifunctional applications.
The development pipeline for new therapeutic agents serves as a prime example of this integration. It begins with the chemical synthesis of novel compounds, often through multi-step procedures or efficient one-pot reactions. diva-portal.orgnottingham.ac.uk These compounds then undergo rigorous biological evaluation , using techniques like enzyme inhibition assays and cell-based reporter assays to determine their activity and mechanism of action. diva-portal.orgnottingham.ac.uk This entire process is guided and refined by computational modeling , which helps in understanding binding interactions and predicting molecular properties. researchgate.net
Beyond medicine, the unique structure of this compound makes it a person of interest for materials science. solubilityofthings.com The planarity of the indoline (B122111) ring system and the potential for intermolecular interactions like π–π stacking suggest applications in organic electronics and functional materials. researchgate.net Future research will likely explore the synthesis of polymers or macrocycles incorporating this scaffold to create materials with novel optical or electronic properties, requiring a synergistic effort from synthetic chemists, materials scientists, and physicists.
Q & A
Basic: What are the optimized synthetic routes for 5-Bromo-1-methylindoline-2,3-dione, and how do reaction conditions affect yield?
Methodological Answer:
Two primary synthetic routes are documented:
- Route 1: Alkylation of 5-bromoindoline-2,3-dione using NaH/THF and CH₃I at 50°C yields 30% product. This method requires careful control of reaction time and temperature to avoid over-alkylation .
- Route 2: Bromination of 1-methylindoline-2,3-dione with NBS in CH₃CN at room temperature achieves 82% yield. NH₄OAc is critical for regioselectivity, minimizing di-substitution .
Key Considerations: - Route 2 offers higher efficiency but requires strict exclusion of moisture to prevent NBS decomposition.
- Route 1’s lower yield may stem from competing side reactions; TLC monitoring is advised to optimize quenching.
Basic: How is this compound characterized structurally, and what analytical discrepancies should be noted?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR (CDCl₃): Peaks at δ 3.25 (s, 3H, N-CH₃), 6.80–6.82 (d, J=8 Hz, aromatic H), and 7.71–7.75 (m, 2H, substituted aromatic H) confirm methylation and bromination patterns. Discrepancies in aromatic proton splitting may arise from solvent polarity or impurities .
- ¹³C NMR: Key signals include δ 26.0 (N-CH₃), 172.8 (C=O), and 110–143 ppm (aromatic carbons). Ensure baseline stability to distinguish overlapping signals .
- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 241.0 (C₉H₆BrNO₂) validates purity. Fragmentation peaks at m/z 162 (loss of Br) and 134 (loss of CO) confirm structural integrity .
Advanced: What crystallographic strategies are recommended for resolving the structure of this compound derivatives?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). For analogues like 5-bromo-1-ethylindoline-2,3-dione, triclinic systems (space group P1) with Z=4 are common, requiring high-resolution data (θ < 25°) .
- Refinement with SHELXL:
- Hydrogen Bonding Analysis: For derivatives, intermolecular C=O···H-N interactions (2.8–3.0 Å) stabilize packing. Omit non-interacting H atoms for clarity in ORTEP diagrams .
Advanced: How can reaction mechanisms for bromination and alkylation of indoline-2,3-dione derivatives be elucidated?
Methodological Answer:
- Bromination (NBS):
- Radical Mechanism: Initiated by light or trace peroxides, forming a bromine radical that abstracts H from the indoline C5 position. ESR spectroscopy can detect transient radicals .
- Electrophilic Pathway: In polar solvents (CH₃CN), NBS generates Br⁺, attacking the electron-rich C5 position. Kinetic studies (variable temperature NMR) distinguish dominant pathways .
- Alkylation (NaH/CH₃I):
- Base-driven deprotonation of NH forms a nucleophilic amide, reacting with CH₃I via SN2. Competing O-alkylation is minimized by steric hindrance at the carbonyl .
Advanced: What structure-activity relationships (SAR) guide the design of this compound derivatives for antibacterial applications?
Methodological Answer:
- Core Modifications:
- Derivative Synthesis:
- Spirocyclic Analogues: 5-Bromo-1-methylspiro[indoline-3,2′-[1,3]dioxolan]-2-one (82% yield via ETG/pTsOH) shows enhanced stability but reduced activity, suggesting conformational rigidity impacts target binding .
- In Silico Modeling: Docking studies (AutoDock Vina) predict hydrogen bonding between C=O and E. coli FabI enzyme (ΔG = -9.2 kcal/mol). Validate with MIC vs. computational ΔG correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
